
3-(1,3-Benzodioxol-5-yl)propyl 2,2-dimethyl-3-(2-methylprop-1-en-1-yl)cyclopropanecarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(1,3-Benzodioxol-5-yl)propyl 2,2-dimethyl-3-(2-methylprop-1-en-1-yl)cyclopropanecarboxylate is a complex organic compound with a unique structure that includes a benzodioxole ring and a cyclopropane carboxylate group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,3-Benzodioxol-5-yl)propyl 2,2-dimethyl-3-(2-methylprop-1-en-1-yl)cyclopropanecarboxylate typically involves multiple steps, starting with the preparation of the benzodioxole ring. This can be achieved through the reaction of catechol with disubstituted halomethanes . The subsequent steps involve the formation of the cyclopropane carboxylate group and the final coupling of the two moieties under specific reaction conditions.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
3-(1,3-Benzodioxol-5-yl)propyl 2,2-dimethyl-3-(2-methylprop-1-en-1-yl)cyclopropanecarboxylate undergoes various types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzodioxole ring, using reagents like sodium methoxide.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide). Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and specific catalysts to drive the reactions to completion.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in various substituted derivatives of the original compound.
科学的研究の応用
3-(1,3-Benzodioxol-5-yl)propyl 2,2-dimethyl-3-(2-methylprop-1-en-1-yl)cyclopropanecarboxylate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 3-(1,3-Benzodioxol-5-yl)propyl 2,2-dimethyl-3-(2-methylprop-1-en-1-yl)cyclopropanecarboxylate involves its interaction with molecular targets and pathways within biological systems. The benzodioxole ring and cyclopropane carboxylate group play crucial roles in its activity, potentially affecting enzyme function, signal transduction pathways, and cellular processes .
類似化合物との比較
Similar Compounds
- (E)-3-(Benzo[d][1,3]dioxol-5-yl)-1-(piperidin-1-yl)prop-2-en-1-one
- 3,4-Methylenedioxycinnamic aldehyde
- 3-(1,3-benzodioxol-5-yl)-1-phenylprop-2-en-1-one
Uniqueness
Compared to similar compounds, 3-(1,3-Benzodioxol-5-yl)propyl 2,2-dimethyl-3-(2-methylprop-1-en-1-yl)cyclopropanecarboxylate is unique due to its specific structural features, such as the combination of a benzodioxole ring with a cyclopropane carboxylate group
特性
CAS番号 |
5437-95-6 |
|---|---|
分子式 |
C20H26O4 |
分子量 |
330.4 g/mol |
IUPAC名 |
3-(1,3-benzodioxol-5-yl)propyl 2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropane-1-carboxylate |
InChI |
InChI=1S/C20H26O4/c1-13(2)10-15-18(20(15,3)4)19(21)22-9-5-6-14-7-8-16-17(11-14)24-12-23-16/h7-8,10-11,15,18H,5-6,9,12H2,1-4H3 |
InChIキー |
FEFQVHMYNXMPCL-UHFFFAOYSA-N |
正規SMILES |
CC(=CC1C(C1(C)C)C(=O)OCCCC2=CC3=C(C=C2)OCO3)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


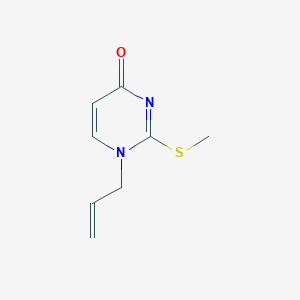
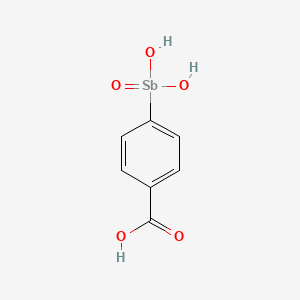


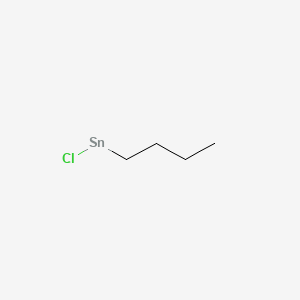
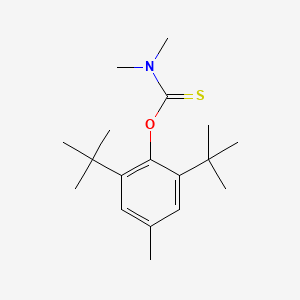
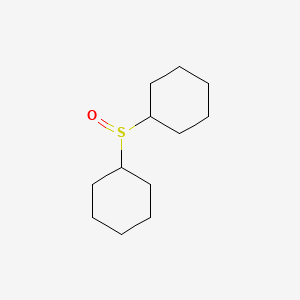
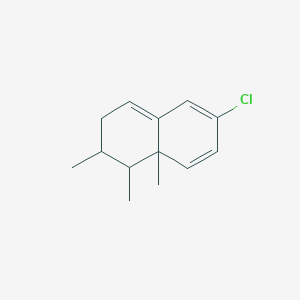

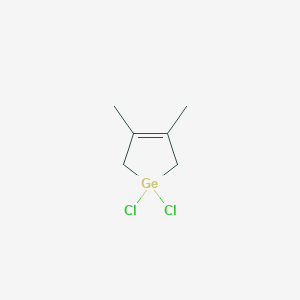
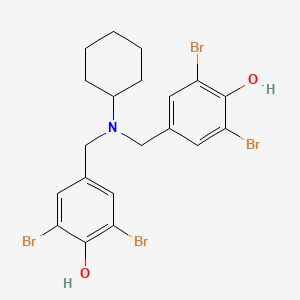
![[2-[(2Z)-2-[(2-hydroxyphenyl)methylidene]hydrazinyl]-2-oxoethyl]-trimethylazanium;chloride](/img/structure/B14723558.png)
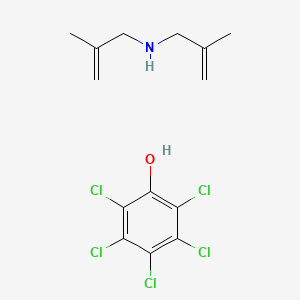
![2-Chloroethyl 2-[(3-chlorophenyl)carbamoyloxy]propanoate](/img/structure/B14723577.png)
